The Genesis of a Zwitterion: An In-depth Technical Guide to the Discovery and History of Ammonium Ylide Chemistry
The Genesis of a Zwitterion: An In-depth Technical Guide to the Discovery and History of Ammonium Ylide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) ylides, zwitterionic species bearing a positive quaternary ammonium center adjacent to a carbanion, have carved a significant niche in the landscape of synthetic organic chemistry. Their unique reactivity has paved the way for powerful carbon-carbon bond-forming reactions, most notably the Stevens and Sommelet-Hauser rearrangements. This technical guide provides a comprehensive historical overview of the discovery and development of ammonium ylide chemistry, detailing the seminal work of early pioneers and the subsequent mechanistic investigations that have shaped our modern understanding. This document presents key quantitative data in structured tables, offers detailed experimental protocols for foundational reactions, and utilizes visualizations to illustrate complex reaction pathways, providing a valuable resource for researchers and professionals in organic synthesis and drug development.
A Serendipitous Discovery: The Dawn of Ammonium Ylide Chemistry
The journey into the rich and varied chemistry of ammonium ylides began in 1928 with the work of Thomas S. Stevens. While investigating the chemistry of quaternary ammonium salts, Stevens subjected phenacylbenzyldimethylammonium bromide to aqueous sodium hydroxide (B78521), anticipating a simple substitution or elimination reaction. Instead, he observed an unexpected rearrangement, a[1][2]-shift, that led to the formation of a rearranged amine. This seminal discovery, now famously known as the Stevens rearrangement , marked the first indirect evidence for the existence and reactivity of an ammonium ylide intermediate.[3]
The initial publication by Stevens detailed the reaction of 1-phenyl-2-(N,N-dimethylamino)ethanone with benzyl (B1604629) bromide to form the quaternary ammonium salt, which upon treatment with a base, rearranged to the corresponding amine.[3] This discovery laid the groundwork for a new field of organic chemistry, sparking decades of research into the generation, stability, and synthetic utility of these fascinating reactive intermediates.
The Great Debate: Unraveling the Mechanism of the Stevens Rearrangement
The mechanism of the Stevens rearrangement has been a subject of considerable debate and investigation for many years. The central question revolved around whether the[1][2]-shift of a group from the nitrogen to the adjacent carbanionic carbon proceeds through a concerted pathway, a stepwise radical-pair mechanism, or an ion-pair mechanism.
Initial proposals favored a concerted mechanism. However, the Woodward-Hoffmann rules predict that a concerted[1][2]-sigmatropic rearrangement would be symmetry-forbidden.[4] Experimental evidence, particularly the observation of retention of configuration at the migrating chiral center, further cast doubt on a simple concerted pathway.[4]
Subsequent studies provided compelling evidence for a stepwise mechanism involving the homolytic cleavage of the N-C bond to form a radical pair within a solvent cage. This caged radical pair could then recombine to form the rearranged product, largely accounting for the observed retention of stereochemistry. A competing pathway involving the formation of a cation-anion pair has also been proposed. The prevailing view now is that the reaction likely proceeds through a diradical pathway in many cases.[3]
A Competing Pathway: The Sommelet-Hauser Rearrangement
In 1937, M. Sommelet reported another intriguing rearrangement of a benzylic quaternary ammonium salt, which was later extensively studied and mechanistically elucidated by Charles R. Hauser. This reaction, now known as the Sommelet-Hauser rearrangement , involves the treatment of a benzyl quaternary ammonium salt with a strong base, such as sodium amide in liquid ammonia (B1221849), to yield an ortho-substituted N,N-dialkylbenzylamine.[5][6]
Unlike the[1][2]-shift of the Stevens rearrangement, the Sommelet-Hauser rearrangement is a[2][7]-sigmatropic rearrangement. The currently accepted mechanism involves the initial deprotonation of a benzylic proton to form a nitrogen ylide. This ylide is in equilibrium with a second, less stable ylide formed by the deprotonation of a methyl group on the ammonium moiety. This less stable ylide then undergoes a concerted, symmetry-allowed[2][7]-sigmatropic rearrangement through a five-membered cyclic transition state. Subsequent tautomerization of the resulting intermediate restores aromaticity and yields the final ortho-substituted product.[5][6]
The competition between the Stevens and Sommelet-Hauser rearrangements is influenced by several factors, including the nature of the base, the solvent, and the structure of the quaternary ammonium salt. Generally, stronger bases and higher temperatures favor the Stevens rearrangement, while the Sommelet-Hauser rearrangement is often favored when using sodium amide in liquid ammonia.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Stevens and Sommelet-Hauser rearrangements, providing insights into reaction yields and the factors influencing the reaction pathways.
Table 1: Yields of the Stevens Rearrangement with Various Substrates and Conditions
| Quaternary Ammonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenacylbenzyldimethylammonium bromide | NaOH | Water | Not specified | High | [3] |
| Benzyltrimethylammonium (B79724) iodide | NaNH₂ | Liquid NH₃ | -33 | Low (Stevens) | [5][6] |
| Allyl-substituted ammonium ylides | K₂CO₃ | Not specified | Not specified | 40 | [8] |
| Azetidinium salts | Organocatalyst | Not specified | Not specified | up to 86 | [9] |
Table 2: Yields of the Sommelet-Hauser Rearrangement
| Quaternary Ammonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyltrimethylammonium iodide | NaNH₂ | Liquid NH₃ | -33 | up to 80 | [5] |
| N-benzylic glycine (B1666218) ester-derived ammonium salts | t-BuOK | THF | -78 to -40 | 46 - >98 | [10] |
| N-benzylic α-alkyl amino acid-derived ammonium salts | Not specified | Not specified | Not specified | High | [11] |
Table 3: Migratory Aptitude in the Stevens Rearrangement
The migratory aptitude in the Stevens rearrangement is influenced by the electronic properties of the migrating group. Electron-withdrawing groups on a benzyl migrant generally increase the rate of rearrangement.
| Migrating Group | Relative Migratory Aptitude | Reference |
| p-NO₂-benzyl | > | [4] |
| p-halo-benzyl | > | [4] |
| p-Me-benzyl | > | [4] |
| p-OMe-benzyl | [4] | |
| Phenyl | > Alkyl | [12][13] |
| Tertiary alkyl | > Secondary alkyl > Primary alkyl > Methyl | [12][13][14] |
Experimental Protocols
The following are detailed experimental protocols for the classic Stevens and Sommelet-Hauser rearrangements.
Stevens Rearrangement of Phenacylbenzyldimethylammonium Bromide
This protocol is based on the original work of T.S. Stevens.
Materials:
-
Phenacylbenzyldimethylammonium bromide
-
10% Aqueous Sodium Hydroxide solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
Dissolve phenacylbenzyldimethylammonium bromide in a minimal amount of water in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Slowly add a 10% aqueous solution of sodium hydroxide to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Sommelet-Hauser Rearrangement of Benzyltrimethylammonium Iodide
This protocol is adapted from procedures described in Organic Syntheses.[15]
Materials:
-
Benzyltrimethylammonium iodide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Potassium Carbonate
-
Three-necked flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser.
-
Condense approximately 500 mL of liquid ammonia into the flask.
-
Carefully add small pieces of sodium metal to the liquid ammonia until a persistent blue color is observed, indicating the formation of a sodium-ammonia solution.
-
Add a catalytic amount of ferric nitrate (B79036) to promote the formation of sodium amide.
-
Continue adding sodium metal in small portions until the blue color disappears and a gray suspension of sodium amide is formed.
-
To the stirred suspension of sodium amide, add benzyltrimethylammonium iodide in portions over 15-20 minutes. A greenish-violet color will develop.
-
Stir the reaction mixture for 2 hours at the reflux temperature of liquid ammonia (-33 °C).
-
After the reaction is complete, cautiously add ammonium chloride to quench the excess sodium amide.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, carefully add water to dissolve the inorganic salts.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the ether extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the ether solution under reduced pressure to obtain the crude o-methyl-N,N-dimethylbenzylamine.
-
Purify the product by distillation under reduced pressure.
Visualizing Ammonium Ylide Chemistry
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.
Caption: The diradical mechanism of the Stevens rearrangement.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Migratory aptitudes in rearrangement reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New synthetic routes to optically active α-quaternary α-aryl amino acid derivatives via the diastereoselective Stevens and Sommelet–Hauser rearrangements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Migratory aptitudes in rearrangements of destabilized vinyl cations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Migratory Aptitudes [vrchemistry.chem.ox.ac.uk]
- 14. Migratory aptitude - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
